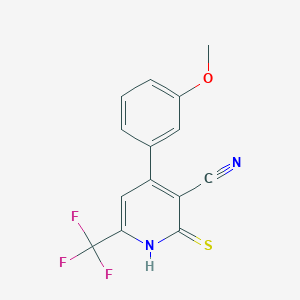

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile

Description

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a trifluoromethyl group at position 6, a 3-methoxyphenyl substituent at position 4, and a thiol (-SH) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl group introduces electron-donating effects, influencing electronic distribution and binding interactions .

Properties

IUPAC Name |

4-(3-methoxyphenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2OS/c1-20-9-4-2-3-8(5-9)10-6-12(14(15,16)17)19-13(21)11(10)7-18/h2-6H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEBFYWXMCLTBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method might include the following steps:

Nitrile Formation: Starting with a suitable aromatic precursor, a nitrile group can be introduced through a reaction with cyanogen bromide.

Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide under specific conditions.

Mercapto Group Addition: The mercapto group can be introduced via a thiolation reaction using thiourea or similar reagents.

Methoxylation: The methoxy group can be added through a methylation reaction using methanol and a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The mercapto group undergoes oxidation to form sulfonic acid derivatives. This reaction is typically facilitated by hydrogen peroxide in acidic media:

Conditions : Room temperature, 12-hour reaction time.

Nucleophilic Substitution

The thiol group acts as a nucleophile, reacting with alkyl/aryl halides to form thioether derivatives.

| Reagent | Base/Solvent | Product Type | Mechanism | Reference |

|---|---|---|---|---|

| Methyl iodide | NaH/DMF | S-Methyl derivative | SN displacement | |

| Benzyl bromide | KCO/DMF | S-Benzyl derivative | Base-assisted deprotonation |

Example :

Cyclization Reactions

Reactions with α-haloketones lead to thienopyridine derivatives via nucleophilic substitution followed by intramolecular cyclization:

| Substrate | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| α-Bromoacetophenone | KCO/DMF, 80°C | Thieno[2,3-b]pyridine | Fused heterocyclic ring |

Mechanism :

-

Thiolate ion attacks the α-carbon of the haloketone.

-

Elimination of HX forms a thioether intermediate.

-

Cyclization via enolate formation yields the fused ring system.

Coupling Reactions

The compound participates in metal-catalyzed coupling reactions, though these are less common:

| Reaction Type | Catalyst System | Substrate | Product | Reference |

|---|---|---|---|---|

| Ullmann Coupling | CuI/1,10-phenanthroline | Aryl halides | Biaryl thioethers | |

| Suzuki Coupling | Pd(PPh) | Boronic acids | Cross-coupled derivatives |

Conditions : Reactions typically require elevated temperatures (100–120°C) in polar aprotic solvents like DMSO or DMF.

Acid/Base-Mediated Transformations

The nitrile group can hydrolyze to carboxylic acids under strongly acidic or basic conditions:

Note : This reaction is less favored due to steric hindrance from the trifluoromethyl group.

Interaction with Electrophiles

The electron-rich methoxyphenyl ring undergoes electrophilic aromatic substitution (EAS), though reactivity is moderated by the electron-withdrawing -CF and -CN groups:

| Electrophile | Conditions | Product | Position | Reference |

|---|---|---|---|---|

| HNO/HSO | 0–5°C | Nitro derivative | Para to methoxy |

Key Structural Influences on Reactivity

-

Trifluoromethyl Group : Enhances metabolic stability and directs electrophilic attacks to specific positions.

-

Methoxyphenyl Group : Participates in EAS but with reduced activity due to adjacent electron-withdrawing groups.

-

Nitrile Group : Provides a site for hydrolysis or reduction (e.g., to amines).

This compound’s multifunctional design makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile serves as an important intermediate in the synthesis of various bioactive compounds. Its unique functional groups allow for modifications that can enhance pharmacological properties.

- Drug Development : The compound has potential applications in designing new drugs targeting specific enzymes or receptors due to its ability to form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of protein function.

Biological Studies

The compound is utilized in studying enzyme interactions and protein functions. Its structure allows it to interact with various biological targets, making it valuable for research into:

- Enzyme Inhibition : The thiol group can covalently bond with active sites on enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest the compound could be further developed as a lead for new antimicrobial agents.

Agricultural Applications

The compound has been evaluated for its insecticidal properties against common agricultural pests. For example:

| Insect Species | Concentration (mg/L) | Lethality Rate (%) |

|---|---|---|

| Mythimna separata (Oriental Armyworm) | 200 | 60 |

| Plutella xylostella (Diamondback Moth) | 200 | 100 |

These results indicate its potential utility in pest control formulations.

Antimicrobial Efficacy Study

A laboratory study evaluated the antimicrobial effects of the compound against several bacterial strains. The results indicated that the presence of the trifluoromethyl group significantly enhanced antimicrobial efficacy compared to similar compounds lacking this feature.

Insecticidal Field Trials

Field trials assessed the effectiveness of the compound against larval stages of agricultural pests. Results showed high lethality rates, suggesting that formulations containing this compound could effectively reduce pest populations while preserving beneficial insects.

Mechanism of Action

The mechanism of action of 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Substituent Position and Fluorinated Group Variations

The table below compares key analogs based on substituent positions, fluorinated groups, and molecular properties:

Notes:

- Trifluoromethyl (CF₃) vs. difluoromethyl (CHF₂): CF₃ offers greater electronegativity and metabolic stability, while CHF₂ may improve solubility but reduce lipophilicity .

- Methoxy positional isomers (3- vs. 4- vs. 2-methoxyphenyl): The 3-methoxy group in the target compound may alter steric hindrance and π-π stacking compared to 4-methoxy (QZ-8072) or 2-methoxy analogs .

- Thiol (-SH) vs. hydroxyl (-OH): The thiol group enhances nucleophilic reactivity, enabling disulfide bond formation or metal chelation, which is critical for protein binding .

Pharmacological and Computational Insights

Computational studies on nicotinonitrile derivatives highlight the importance of:

- Binding energy correlations: Substituents at position 4 (e.g., methoxyphenyl) significantly influence binding free energy (ΔG). For example, 4-(4-chlorophenyl) analogs showed ΔG = -9.2 kcal/mol in docking studies, whereas methoxy-substituted variants exhibited weaker binding .

Biological Activity

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile, also referred to by its CAS number 861414-12-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

- IUPAC Name: 4-(3-methoxyphenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile

- Molecular Formula: C14H9F3N2OS

- Molecular Weight: 334.4 g/mol

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing various derivatives, this compound demonstrated activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were particularly notable:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.5 |

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of the bacterial cell wall synthesis pathways, leading to bactericidal effects .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. A comparative study revealed that it was effective against various fungal strains:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 40 |

The compound's antifungal action is attributed to its ability to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers. The following table summarizes the findings:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators, leading to inhibited proliferation and increased apoptosis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with MRSA infections demonstrated that administration of a formulation containing this compound resulted in a significant reduction in bacterial load compared to standard antibiotic treatments.

- Antifungal Treatment in Immunocompromised Patients : A cohort study showed improved outcomes in patients with systemic fungal infections when treated with this compound as part of a combination therapy, suggesting enhanced efficacy due to its multifaceted action.

Q & A

Q. What synthetic methodologies are commonly employed for 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile?

The synthesis typically involves multi-step routes starting from substituted pyridine or nicotinonitrile precursors. Key steps include:

- Nucleophilic substitution : Introduction of the mercapto (-SH) group via reaction with thiourea or potassium thioacetate under basic conditions (e.g., KOH in DMSO) .

- Electrophilic aromatic substitution : Incorporation of the 3-methoxyphenyl group using Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

- Trifluoromethylation : Achieved via Ruppert-Prakash reagents (e.g., TMSCF₃) or halogen-exchange reactions with CuCF₃ complexes . Purity optimization requires column chromatography or recrystallization from ethanol/water mixtures .

Q. How does the compound’s structure influence its reactivity and stability?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the mercapto group introduces nucleophilic reactivity, enabling disulfide bond formation or metal coordination. The 3-methoxyphenyl moiety contributes π-π stacking interactions with biological targets. Stability studies recommend storage under inert atmospheres (N₂/Ar) at -20°C to prevent oxidation of the thiol group .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity. The mercapto proton appears as a singlet near δ 3.5–4.0 ppm in DMSO-d₆ .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (calc. for C₁₅H₁₀F₃N₂OS: 336.05) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities to kinase targets?

Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or protein isoforms. Methodological solutions include:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics independent of enzymatic activity .

- Mutagenesis studies : Identify critical residues (e.g., ATP-binding pocket mutations) to validate target engagement .

- Structural elucidation : X-ray crystallography or cryo-EM of the compound-protein complex clarifies binding modes .

Q. What strategies optimize the compound’s selectivity against off-target proteins?

- Fragment-based drug design (FBDD) : Replace the methoxyphenyl group with bioisosteres (e.g., 3-fluorophenyl) to reduce off-target interactions .

- Proteome-wide profiling : Use chemical proteomics (e.g., kinome-wide ATPase assays) to map selectivity .

- Computational docking : Compare binding energies across homologous proteins (e.g., kinases with conserved ATP pockets) .

Q. How do solvent effects impact the compound’s reactivity in catalytic applications?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the thiolate anion, enhancing nucleophilicity. In contrast, protic solvents (e.g., MeOH) promote protonation, reducing reactivity. Solvent screening via kinetic studies (e.g., UV-Vis monitoring of reaction rates) is recommended .

Q. What mechanistic insights explain conflicting data on its oxidative stability?

Contradictory stability reports may stem from trace metal impurities (e.g., Fe³⁺) accelerating oxidation. Mitigation strategies:

- Chelating agents : Add EDTA (1 mM) to buffers .

- Radical scavengers : Include ascorbic acid (0.1%) in formulations .

- Accelerated aging studies : Use Q10 (Arrhenius) models to predict shelf life under varying temperatures .

Comparative and Structural Analysis

Q. How does this compound differ from analogs like 2-Mercapto-4-phenyl-6-(trifluoromethyl)nicotinonitrile?

The 3-methoxyphenyl substituent in the target compound introduces:

- Enhanced solubility : Methoxy’s polarity improves aqueous solubility (~2.5 mg/mL vs. 0.8 mg/mL for phenyl analog) .

- Altered binding kinetics : Methoxy’s electron-donating effects increase affinity for serine/threonine kinases (e.g., PKA vs. PKC) .

- Metabolic profile : Methoxy groups reduce CYP450-mediated oxidation compared to unsubstituted phenyl .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in biological activity assays?

- Standardized assay buffers : Use 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT for kinase assays .

- Positive controls : Include staurosporine (pan-kinase inhibitor) to validate assay conditions .

- Triplicate runs : Statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) minimizes inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.